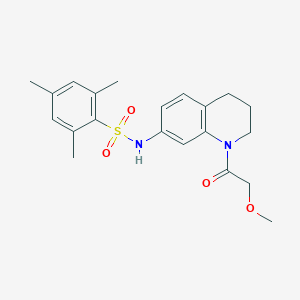
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a unique structural framework, combining a tetrahydroquinoline moiety with a sulfonamide group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the tetrahydroquinoline core: : Starting with the appropriate aniline derivative, cyclization is carried out using a Lewis acid catalyst to form the tetrahydroquinoline ring.
Attachment of the methoxyacetyl group: : This is achieved through an acylation reaction, often using methoxyacetic anhydride in the presence of a base.
Introduction of the sulfonamide group: : The final step involves the sulfonylation of the tetrahydroquinoline intermediate using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
On an industrial scale, the production methods are optimized for efficiency and yield. This includes using flow chemistry techniques to ensure consistent quality and scalability, along with the continuous monitoring of reaction conditions to minimize impurities.
化学反应分析
Types of Reactions
Oxidation: : N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide can undergo oxidation reactions, typically forming quinolone derivatives.
Reduction: : The compound can be reduced to its corresponding amine under mild conditions using hydrogenation catalysts.
Substitution: : Electrophilic substitution reactions can modify the aromatic rings, introducing various functional groups based on the reagents used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) is a common catalyst for hydrogenation.
Substitution: : Various reagents such as nitrating agents, halogenating agents, and alkylating agents are used, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinolone derivatives, substituted tetrahydroquinolines, and various functionalized sulfonamides.
科学研究应用
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: : Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism by which N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific enzymes and receptors in the biological system.
Pathways Involved: : It influences key biochemical pathways related to cell growth, apoptosis, and microbial inhibition.
相似化合物的比较
Compared to other similar compounds, N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide stands out due to its unique structural features and diverse applications. Similar compounds include:
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide
N-(1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzenesulfonamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.
Conclusion
This compound is a versatile compound with significant scientific interest Its unique structure and diverse reactivity make it valuable in various fields of research and industry
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-10-15(2)21(16(3)11-14)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)20(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGGNUSZHQZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2735799.png)

![N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735803.png)
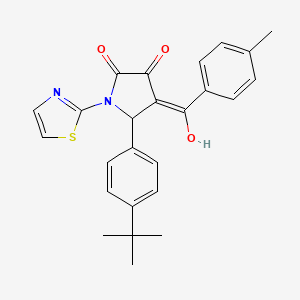
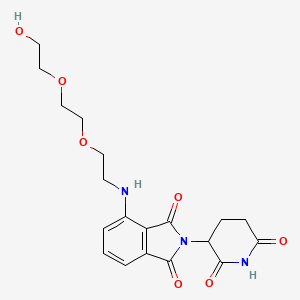

![Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2735808.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2735810.png)
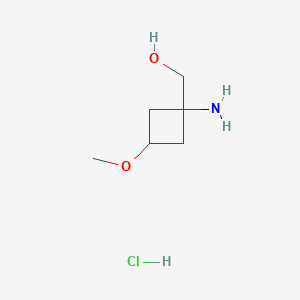
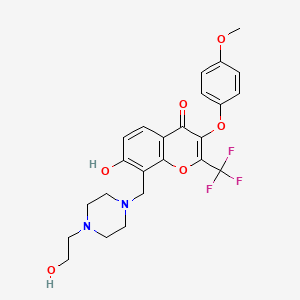
![6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2735815.png)
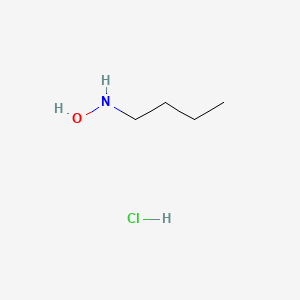
![N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2735821.png)
